molecular formula C12H14N2O2 B5184377 N-allyl-N'-(4-methylphenyl)ethanediamide

N-allyl-N'-(4-methylphenyl)ethanediamide

Cat. No.: B5184377
M. Wt: 218.25 g/mol
InChI Key: DLEAVTRIRJAQTC-UHFFFAOYSA-N
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Description

N-Allyl-N'-(4-methylphenyl)ethanediamide is an organic compound featuring an ethanediamide core (two amide groups) substituted with an allyl group (N-allyl) and a para-methylphenyl group (N'-4-methylphenyl). The compound’s structure places it within the broader class of ethanediamide derivatives, which are studied for their diverse physicochemical and biological properties.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAVTRIRJAQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

a) N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide ()
  • Molecular Formula : C₁₇H₁₇ClN₂O₄S₂
  • Key Differences: Incorporates a 4-chlorophenyl sulfonyl group and a thienyl substituent, absent in the target compound. Higher molecular weight (412.903 g/mol vs. ~242 g/mol for the target) due to additional sulfur and chlorine atoms.
b) 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()
  • Molecular Formula: Not explicitly stated, but pyridazinone core with a 4-methylphenyl group.
  • Key Differences: Heterocyclic pyridazinone core vs. ethanediamide backbone.
c) 2-(4-Methylphenyl) Indolizine ()
  • Molecular Formula: Not explicitly stated (indolizine core with 4-methylphenyl).
  • Key Differences :
    • Fused bicyclic indolizine structure vs. linear ethanediamide.
    • Higher lipophilicity (log P = 3.73) compared to the target compound, which likely has a lower log P due to polar amide groups .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) log P Solubility BBB Penetration Drug-Likeness Score
N-Allyl-N'-(4-methylphenyl)ethanediamide (Inferred) ~242 ~2.0* Moderate Likely Low ~3.0*
N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide 412.903 ~3.5* Poor (sulfonyl group) No Not reported
2-(4-Methylphenyl) Indolizine Not reported 3.73 High (log P <5) Yes 3.50

*Estimated based on structural analogs.

  • Key Observations :
    • The sulfonyl-containing analog () exhibits poor solubility due to its bulky substituents, whereas the target compound’s simpler structure may improve bioavailability .
    • 2-(4-Methylphenyl) Indolizine () demonstrates favorable BBB penetration and drug-likeness (score 3.50), suggesting that ethanediamide derivatives could be optimized for CNS applications by balancing log P and polar groups .

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